(3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol
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Overview
Description
(3S,4R)-3-Azido-1,8-dioxaspiro[45]decan-4-ol is a unique organic compound characterized by its spirocyclic structure, which includes an azido group and a dioxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an epoxide. This step often requires the use of a strong base, such as sodium hydride, to facilitate the cyclization.
Introduction of the Azido Group: The hydroxyl group in the spirocyclic core is then converted to an azido group using reagents like diphenyl phosphorazidate (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of an alkyne.
Major Products
Substitution: Amines or other nitrogen-containing derivatives.
Reduction: Primary amines.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
(3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers and nanomaterials.
Bioconjugation: The azido group allows for bioconjugation reactions, enabling the attachment of the compound to biomolecules for various biological studies.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol largely depends on its chemical reactivity, particularly the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole linkages. This reactivity is exploited in bioconjugation and click chemistry applications, where the compound can be used to label or modify biomolecules .
Comparison with Similar Compounds
Similar Compounds
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: This compound also contains an azido group and is used in energetic materials.
1,2,3-Triazole Derivatives: These compounds are structurally similar due to the presence of the azido group and are widely used in medicinal chemistry.
Uniqueness
(3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol is unique due to its spirocyclic structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for the development of novel materials and bioactive molecules.
Properties
IUPAC Name |
(3S,4R)-3-azido-1,8-dioxaspiro[4.5]decan-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c9-11-10-6-5-14-8(7(6)12)1-3-13-4-2-8/h6-7,12H,1-5H2/t6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMBQNNCYSCQDX-NKWVEPMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(C(CO2)N=[N+]=[N-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC12[C@@H]([C@H](CO2)N=[N+]=[N-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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